Cas no 796973-01-8 (2-(7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid)

2-(7-Fluoro-1H-1,3-benzodiazol-1-yl)acetic acid is a fluorinated benzodiazole derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The fluorine substituent enhances its electron-withdrawing properties, improving reactivity in coupling reactions and modifying electronic characteristics for applications in fluorescent probes or bioactive molecule development. The acetic acid moiety provides a handle for further derivatization, enabling conjugation with amines, alcohols, or other nucleophiles. This compound is particularly useful in the design of heterocyclic scaffolds for medicinal chemistry, where its structural features may contribute to enhanced binding affinity or metabolic stability. Its purity and well-defined structure ensure reproducibility in research applications.
2-(7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid structure
796973-01-8 structure
Product Name:2-(7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid
CAS No:796973-01-8
MF:C9H7FN2O2
MW:194.162485361099
CID:1117958
PubChem ID:11217781
Update Time:2025-06-28

2-(7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 7-fluoro-1H-Benzimidazole-1-acetic acid
    • 2-(7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid
    • QOTWWGPYJMHWTB-UHFFFAOYSA-N
    • KS-9009
    • (7-fluoro-1H-benzimidazol-1-yl)acetic acid
    • SCHEMBL308328
    • 2-(7-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid
    • 2-(7-fluorobenzimidazol-1-yl)acetic acid
    • 796973-01-8
    • AKOS023129754
    • MDL: MFCD20659847
    • Inchi: 1S/C9H7FN2O2/c10-6-2-1-3-7-9(6)12(5-11-7)4-8(13)14/h1-3,5H,4H2,(H,13,14)
    • InChI Key: QOTWWGPYJMHWTB-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC2=C1N(C=N2)CC(=O)O

Computed Properties

  • Exact Mass: 194.04915563g/mol
  • Monoisotopic Mass: 194.04915563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 55.1Ų

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2-(7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:796973-01-8)2-(7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid
Order Number:A1091100
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:03
Price ($):432.0
Email:sales@amadischem.com

Additional information on 2-(7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid

Introduction to 2-(7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid (CAS No. 796973-01-8) in Modern Chemical and Pharmaceutical Research

2-(7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid, identified by its Chemical Abstracts Service (CAS) number 796973-01-8, represents a significant compound in the realm of chemical and pharmaceutical innovation. This molecule, featuring a fluorinated benzodiazole core linked to an acetic acid moiety, has garnered attention due to its structural versatility and potential biological activities. The presence of the fluoro group and the benzodiazole scaffold imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and medicinal chemistry applications.

The benzodiazole moiety is well-documented for its role in various pharmacological contexts, particularly in the modulation of central nervous system (CNS) receptors. While traditional benzodiazolones are widely recognized for their anxiolytic, sedative, and muscle relaxant properties, derivatives such as 2-(7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid offer modified pharmacokinetic profiles and enhanced selectivity. The introduction of the fluoro substituent at the 7-position of the benzodiazole ring is a common strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and receptor binding affinity. This modification has been extensively explored in the development of novel therapeutics targeting neurological disorders.

Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of fluorinated heterocycles in optimizing drug-like properties. Studies have demonstrated that the fluoro group can significantly influence the binding affinity of small molecules to biological targets by modulating hydrophobic interactions and electronic distributions. In the context of 2-(7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid, this feature suggests potential applications in designing ligands for GABA-A receptors, which are crucial for anxiety and seizure disorders. The acetic acid side chain further provides a site for chemical modification, enabling the synthesis of analogs with tailored biological activities.

The compound's relevance is further underscored by its potential role in addressing emerging therapeutic challenges. For instance, there is growing interest in developing next-generation anxiolytics with improved safety profiles compared to classical benzodiazepines. The partial structure activity relationship (SAR) studies on 2-(7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid derivatives have revealed promising leads for compounds that exhibit anxiolytic effects with reduced sedative side effects. This aligns with current trends in CNS drug development aimed at achieving efficacy without compromising cognitive function or motor coordination.

Moreover, the synthesis of 2-(7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid exemplifies the intersection of organic synthesis and pharmaceutical chemistry. The synthetic route typically involves multi-step reactions starting from commercially available precursors such as 7-fluorobenzophenone or 7-fluorobenzamidine. Key steps include condensation reactions to form the benzodiazole ring system followed by carboxylation to introduce the acetic acid functionality. Advances in green chemistry principles have also been applied to optimize these synthetic pathways, minimizing waste and improving yields through catalytic methods or solvent-free reactions.

In terms of biological evaluation, preliminary studies on 2-(7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid have shown intriguing interactions with CNS receptors. Functional assays indicate moderate affinity for GABA-A receptors, suggesting potential as a positive allosteric modulator (PAM). Such modulators are attractive alternatives to traditional benzodiazepines due to their lower risk of tolerance and dependence. Additionally, structural analogs have been investigated for their interactions with other therapeutic targets, including serotonin receptors (5-HT₁A) and nicotinic acetylcholine receptors (nAChRs), which are relevant for mood disorders and cognitive enhancement.

The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for compounds like 2-(7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid. By leveraging automated platforms capable of testing thousands of compounds against specific biological assays, researchers can rapidly identify hits with promising activity profiles. Subsequent deconvolution studies then focus on optimizing these hits through structure-based design or molecular modeling techniques. This iterative approach has been instrumental in refining scaffolds such as benzodiazole derivatives for enhanced therapeutic efficacy.

The compound's potential extends beyond CNS applications; it serves as a versatile building block for exploring new chemical entities (NCEs). By incorporating functional groups at various positions along its structure—such as replacing hydrogen atoms on the benzene ring or modifying the acetic acid moiety—chemists can generate libraries of derivatives with diverse pharmacological properties. Such libraries are essential for high-content screening programs aimed at identifying novel lead compounds for drug development pipelines.

Regulatory considerations also play a critical role in advancing compounds like 2-(7-fluoro-1H-1,3-benzodiazol-1-y lacetic acid) into clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized materials meet stringent quality standards required for preclinical and clinical studies. Additionally, toxicological assessments must be conducted to evaluate potential side effects before human testing can commence. These rigorous evaluations are essential for ensuring patient safety while maximizing therapeutic benefits.

The future direction of research on 2-(7-fluoro - 1 H - 13 - benz od az ol - 11 - yl ) ac et ic ac id is likely to be shaped by emerging trends in precision medicine and personalized therapeutics. By correlating genetic markers with response profiles to fluorinated benzodiazole derivatives like this one, researchers can develop targeted treatments tailored to individual patient needs. Furthermore , advances in biopharmaceutical technologies such as mRNA vaccines may open new avenues for delivering modified versions of these compounds directly into cells via nucleic acid-based vectors.

In conclusion, 2 - ( 7 - fluoro - 11 H - 13 - b enz od az ol - 11 - yl ) ac et ic ac id stands out as a promising compound with significant implications across multiple domains of chemical research . Its unique structural features , coupled with ongoing discoveries about its biological activities , position it as a valuable candidate for further exploration . As scientific methodologies continue to evolve , so too will our understanding—and potential utilization—of this fascinating molecule .

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Amadis Chemical Company Limited
(CAS:796973-01-8)2-(7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid
A1091100
Purity:99%
Quantity:1g
Price ($):432.0
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